5-Nitro-2-pyrimidinol sodium salt

Description

Properties

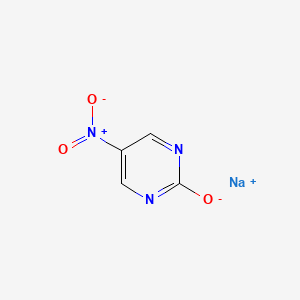

Molecular Formula |

C4H2N3NaO3 |

|---|---|

Molecular Weight |

163.07 g/mol |

IUPAC Name |

sodium;5-nitropyrimidin-2-olate |

InChI |

InChI=1S/C4H3N3O3.Na/c8-4-5-1-3(2-6-4)7(9)10;/h1-2H,(H,5,6,8);/q;+1/p-1 |

InChI Key |

ULCYNAHFJVTWKF-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=NC(=N1)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Setup

- Reactants : 2-pyrimidinol dissolved in an organic solvent (e.g., methylene dichloride, ethylene dichloride, or their mixtures).

- Nitrating Agent : A mixture of 65% nitric acid and 98% sulfuric acid (mass ratio 1:5 to 1:9).

- Reactor Type : Microchannel flow reactor or continuous flow microreactor to ensure efficient mixing and heat transfer.

- Temperature Range : 20°C to 60°C, with an optimum around 35°C for best yield and safety.

- Flow Rates : Reaction solution I (2-pyrimidinol solution) at 40-60 mL/min; reaction solution II (acid mixture) adjusted to maintain a molar equivalence ratio of nitric acid to 2-pyrimidinol of about 1.1.

Reaction Process

- Two pumps feed the solutions simultaneously into the microreactor.

- The reaction mixture is maintained at the target temperature and atmospheric pressure.

- The residence time in the reactor is short, approximately 35 seconds.

- After the reaction, the mixture is collected for downstream processing.

Advantages of Microreactor Approach

- Enhanced safety due to better temperature control and reduced risk of runaway nitration.

- High yield and selectivity for 5-nitro substitution.

- Short reaction time and continuous operation capability.

- Environmentally friendlier due to minimized waste and efficient reagent use.

Isolation and Purification of 5-Nitro-2-pyrimidinol

Following nitration, the crude reaction mixture undergoes a series of steps to isolate and purify the 5-nitro-2-pyrimidinol intermediate before conversion to the sodium salt.

pH Adjustment and Crystallization

- The reaction mixture is cooled to near 0°C.

- Ammoniacal liquor (25-28% ammonia solution) is slowly added to adjust the pH to approximately 8.

- This induces crystallization of the nitro compound as a solid.

- The solid is filtered and washed with water.

Acid Treatment and Recrystallization

- The crude solid is dissolved in water.

- Hydrochloric acid (approximately 0.9 equivalent of 36% HCl) is added, and the solution is refluxed at 80°C for 3 hours.

- After cooling to 0°C, the product crystallizes as the hydrochloride salt.

- The solid is filtered and washed.

Conversion to Sodium Salt

- The hydrochloride salt is suspended in water and treated with 20% sodium hydroxide solution to adjust pH back to about 8.

- The sodium salt precipitates and is filtered.

- The product is vacuum-dried at around 50°C to yield pure this compound as a yellow solid.

Summary of Preparation Method Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Starting material | 2-Pyrimidinol (100-300 g scale) | Dissolved in 200-900 mL organic solvent |

| Organic solvents | Methylene dichloride, ethylene dichloride, or mixture | Preferred solvents for solubility and control |

| Nitrating mixture | 65% HNO3 and 98% H2SO4 | Mass ratio 1:5 to 1:9 |

| Reactor type | Microchannel flow reactor | Enables continuous, safe nitration |

| Temperature | 20-60°C (optimum 35°C) | Controlled to avoid side reactions |

| Flow rates | 40-60 mL/min (2-pyrimidinol solution), adjusted acid flow to maintain 1.1 eq. nitric acid | Ensures stoichiometric control |

| Reaction time | ~35 seconds | Short residence time for efficiency |

| pH adjustment | Ammonia solution to pH 8 | Induces crystallization |

| Acid treatment | 36% HCl, reflux 80°C for 3 h | Converts to hydrochloride salt |

| Final neutralization | 20% NaOH to pH 8 | Precipitates sodium salt |

| Drying | Vacuum drying at 50°C | Yields yellow solid product |

| Yield | Approximately 54% | Based on reported patent data |

Research Findings and Comparative Analysis

- The microreactor-based nitration method offers significant advantages over traditional batch nitration, including improved safety, higher yields, and environmental benefits.

- The choice of solvent and acid mixture ratios critically affects the nitration selectivity and product purity.

- The continuous flow nitration process allows for scalable production with consistent quality.

- The purification steps involving pH adjustment and recrystallization are crucial for isolating the sodium salt form with high purity.

- Alternative methods, such as batch nitration, often suffer from longer reaction times, lower yields, and safety hazards due to exothermic reactions.

Chemical Reactions Analysis

5-Nitro-2-pyrimidinol sodium salt undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common reagents used in these reactions include nitric acid, sulfuric acid, sodium hydroxide, hydrogen gas, and palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Nitro-2-pyrimidinol sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-pyrimidinol sodium salt involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (nitro groups, heterocyclic rings, or sodium salts) or functional roles (biological activity, solubility properties) with 5-nitro-2-pyrimidinol sodium salt:

Key Comparative Insights

Solubility and Reactivity

- Sodium Salt Advantage: this compound is expected to exhibit higher water solubility than its non-salt counterparts (e.g., 5-nitro-2-pyridinecarboxylic acid) due to ionic dissociation . This property is shared with sodium saccharin, which shows enhanced solubility compared to neutral sulfonamides .

- FANFT’s nitro group is critical for its carcinogenicity, suggesting similar bioactivation pathways might exist for this compound .

Chemical Stability

- Acid-Base Behavior: The hydroxyl group in 5-nitro-2-pyrimidinol (deprotonated as a sodium salt) contrasts with the carboxylic acid in 5-nitro-2-pyridinecarboxylic acid, affecting pH-dependent solubility and metal chelation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.